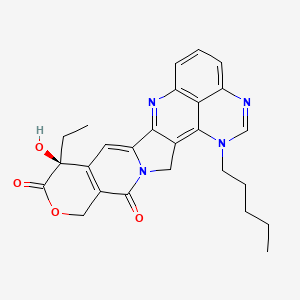

CH-0793076

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C26H26N4O4 |

|---|---|

分子量 |

458.5 g/mol |

IUPAC名 |

(10S)-10-ethyl-10-hydroxy-23-pentyl-8-oxa-4,15,21,23-tetrazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16(24),17,19,21-octaene-5,9-dione |

InChI |

InChI=1S/C26H26N4O4/c1-3-5-6-10-29-14-27-18-8-7-9-19-21(18)23(29)15-12-30-20(22(15)28-19)11-17-16(24(30)31)13-34-25(32)26(17,33)4-2/h7-9,11,14,33H,3-6,10,12-13H2,1-2H3/t26-/m0/s1 |

InChIキー |

NPAAFPODGAKMTC-SANMLTNESA-N |

異性体SMILES |

CCCCCN1C=NC2=CC=CC3=C2C1=C4CN5C(=CC6=C(C5=O)COC(=O)[C@@]6(CC)O)C4=N3 |

正規SMILES |

CCCCCN1C=NC2=CC=CC3=C2C1=C4CN5C(=CC6=C(C5=O)COC(=O)C6(CC)O)C4=N3 |

同義語 |

CH 0793076 CH-0793076 CH0793076 |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of CH-0793076 (TP3076)

For Researchers, Scientists, and Drug Development Professionals

Abstract

CH-0793076, also known as TP3076, is a potent, hexacyclic camptothecin analog that functions as a topoisomerase I inhibitor. It is the active metabolite of the water-soluble prodrug TP300. This document provides a comprehensive overview of the mechanism of action of this compound, including its molecular target, cellular effects, and its efficacy against multidrug-resistant cancer cells. Detailed experimental protocols for key assays and a summary of its quantitative activity are also presented.

Core Mechanism of Action: Topoisomerase I Inhibition

This compound exerts its cytotoxic effects by targeting DNA topoisomerase I, a nuclear enzyme essential for relieving torsional stress in DNA during replication and transcription. The mechanism can be broken down into the following steps:

-

Enzyme Binding and DNA Cleavage: Topoisomerase I binds to DNA and creates a transient single-strand break to allow the DNA to unwind.

-

Formation of the Cleavable Complex: The enzyme forms a covalent intermediate with the DNA, known as the cleavable complex.

-

Stabilization of the Cleavable Complex by this compound: this compound intercalates at the DNA-enzyme interface, stabilizing the cleavable complex. This prevents the re-ligation of the DNA strand.

-

Collision with Replication Forks: During the S-phase of the cell cycle, the advancing replication fork collides with the stabilized cleavable complex.

-

Induction of Double-Strand Breaks and Apoptosis: This collision leads to the formation of irreversible double-strand DNA breaks, which trigger a cascade of cellular damage responses, ultimately leading to programmed cell death (apoptosis).

Signaling Pathway of this compound-Induced Apoptosis

Efficacy Against Multidrug-Resistant Cancers

A significant feature of this compound is its effectiveness against cancer cells that have developed resistance to other chemotherapeutic agents, particularly those that overexpress the Breast Cancer Resistance Protein (BCRP), an ATP-binding cassette (ABC) transporter that functions as a drug efflux pump.

Mechanism of BCRP-Mediated Drug Resistance and Evasion by this compound

BCRP actively transports a wide range of anticancer drugs out of the cell, reducing their intracellular concentration and thus their efficacy. Many conventional chemotherapeutics are substrates for BCRP. However, this compound has been shown to be a poor substrate for this efflux pump, allowing it to accumulate in BCRP-expressing cancer cells and exert its cytotoxic effects.

Quantitative Data

The following tables summarize the in vitro activity of this compound.

| Assay | Target | IC50 |

| Topoisomerase I Inhibition | Human Topoisomerase I | 2.3 µM[1] |

Table 1: In Vitro Inhibitory Activity of this compound

| Cell Line | Description | IC50 |

| PC-6/pRC | Parental cell line | 0.18 nM[1] |

| PC-6/BCRP | BCRP-expressing cell line | 0.35 nM[1] |

Table 2: Antiproliferative Activity of this compound [1]

Experimental Protocols

Topoisomerase I Inhibition Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.

Materials:

-

Human Topoisomerase I

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topoisomerase I Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M KCl, 5 mM DTT, 50% glycerol)

-

This compound (or other test compounds)

-

Stop Buffer/Gel Loading Dye (e.g., 1% SDS, 10 mM EDTA, 0.025% bromophenol blue, 50% glycerol)

-

Agarose

-

TAE Buffer (Tris-acetate-EDTA)

-

Ethidium Bromide

Procedure:

-

Prepare a reaction mixture containing supercoiled plasmid DNA and 1x Topoisomerase I Assay Buffer.

-

Add varying concentrations of this compound to the reaction mixtures. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Initiate the reaction by adding human Topoisomerase I to each tube (except the negative control).

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reactions by adding Stop Buffer/Gel Loading Dye.

-

Load the samples onto a 1% agarose gel in TAE buffer.

-

Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

Quantify the intensity of the supercoiled and relaxed DNA bands to determine the extent of inhibition.

Antiproliferative Activity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Cancer cell lines (e.g., PC-6/pRC, PC-6/BCRP)

-

Complete cell culture medium

-

This compound (or other test compounds)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours). Include untreated control wells.

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

During this incubation, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Prodrug and Metabolism: TP300 to this compound

This compound is the active metabolite of the water-soluble prodrug TP300. This prodrug approach enhances the clinical utility of the active compound by improving its solubility and pharmacokinetic properties. Following administration, TP300 is converted to this compound in the body. Pharmacokinetic studies from a Phase I clinical trial of TP300 have shown that the exposure to this compound (as measured by AUC and Cmax) is dose-proportional.

Conclusion

This compound is a promising topoisomerase I inhibitor with a well-defined mechanism of action. Its ability to evade BCRP-mediated multidrug resistance makes it a particularly interesting candidate for the treatment of refractory cancers. The data presented in this guide provide a solid foundation for further research and development of this compound and its prodrug, TP300.

References

An In-depth Technical Guide to the Core Structure and Activity of CH-0793076

For Researchers, Scientists, and Drug Development Professionals

Abstract

CH-0793076, also known as TP3076, is a potent, hexacyclic camptothecin analog that acts as a topoisomerase I inhibitor. As the active metabolite of the prodrug TP300, it demonstrates significant antiproliferative activity against a range of cancer cell lines, including those expressing the breast cancer resistance protein (BCRP), a key factor in multidrug resistance. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and biological activity of this compound, supported by quantitative data and detailed experimental methodologies.

Chemical Structure and Identification

This compound is a complex heterocyclic molecule with the systematic IUPAC name (S)-9-ethyl-9-hydroxy-1-pentyl-1,9,12,15-tetrahydro-10H,13H-pyrano[3'',4'':6',7']indolizino[2',1':5,6]pyrido[4,3,2-de]quinazoline-10,13-dione[1][2]. Its chemical identity is further defined by the CAS Number 534605-78-2[1][2].

For computational and cheminformatics applications, the structure of this compound can be represented by the following SMILES string: O=C1--INVALID-LINK--(CC)C(C=C23)=C(CO1)C(N2CC(C3=N4)=C5N(CCCCC)C=NC6=C5C4=CC=C6)=O[1].

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (S)-9-ethyl-9-hydroxy-1-pentyl-1,9,12,15-tetrahydro-10H,13H-pyrano[3'',4'':6',7']indolizino[2',1':5,6]pyrido[4,3,2-de]quinazoline-10,13-dione[1][2] |

| Synonyms | TP3076[1] |

| CAS Number | 534605-78-2[1][2] |

| SMILES | O=C1--INVALID-LINK--(CC)C(C=C23)=C(CO1)C(N2CC(C3=N4)=C5N(CCCCC)C=NC6=C5C4=CC=C6)=O[1] |

Mechanism of Action: Topoisomerase I Inhibition

This compound exerts its cytotoxic effects by inhibiting DNA topoisomerase I, a nuclear enzyme essential for relaxing DNA supercoiling during replication and transcription. By binding to the enzyme-DNA complex, this compound stabilizes the transient single-strand breaks generated by topoisomerase I. This prevents the re-ligation of the DNA strand, leading to an accumulation of DNA breaks. The collision of the replication fork with these stabilized cleavage complexes results in irreversible double-strand DNA breaks, ultimately triggering apoptosis and cell death.

Biological Activity

In Vitro Enzyme Inhibition

This compound is a potent inhibitor of human DNA topoisomerase I.

Table 2: In Vitro Inhibition of Topoisomerase I by this compound

| Parameter | Value |

| IC₅₀ | 2.3 µM |

Antiproliferative Activity

A significant feature of this compound is its efficacy against cancer cells that overexpress the ATP-binding cassette transporter G2 (ABCG2), also known as BCRP. This transporter is a major contributor to multidrug resistance by actively effluxing a wide range of chemotherapeutic agents.

Table 3: Antiproliferative Activity of this compound in Human Cancer Cell Lines

| Cell Line | Description | IC₅₀ (nM) |

| PC-6/pRC | Parental human lung carcinoma | 0.18 |

| PC-6/BCRP | BCRP-overexpressing human lung carcinoma | 0.35 |

Experimental Protocols

Topoisomerase I Inhibition Assay (Relaxation Assay)

This protocol outlines a typical method for determining the inhibitory activity of a compound against topoisomerase I.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pHOT-1) in a suitable assay buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol).

-

Compound Incubation: Add varying concentrations of this compound (or a vehicle control, typically DMSO) to the reaction mixture.

-

Enzyme Addition: Initiate the reaction by adding purified human topoisomerase I enzyme.

-

Incubation: Incubate the reaction at 37°C for a defined period, typically 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a DNA loading dye.

-

Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on an agarose gel.

-

Visualization and Quantification: Stain the gel with an intercalating agent (e.g., ethidium bromide) and visualize the DNA bands under UV light. The amount of supercoiled DNA remaining is quantified to determine the extent of inhibition. The IC₅₀ value is calculated as the concentration of the compound that inhibits 50% of the enzyme's relaxation activity.

Antiproliferative Assay (Cell Viability Assay)

This protocol describes a common method for assessing the effect of a compound on the proliferation of cancer cells.

-

Cell Seeding: Seed cancer cells (e.g., PC-6/pRC and PC-6/BCRP) into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Expose the cells to a serial dilution of this compound for a specified duration (e.g., 72 hours). Include a vehicle control.

-

Cell Viability Reagent Addition: Add a cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent) to each well and incubate according to the manufacturer's instructions.

-

Measurement: Measure the absorbance or fluorescence of each well using a plate reader. The signal is proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

References

In-Depth Technical Guide: CH-0793076, a Potent Hexacyclic Camptothecin Analog and Topoisomerase I Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

CH-0793076 is a novel, semi-synthetic hexacyclic camptothecin analog that demonstrates significant potential as an anti-cancer agent. It functions as a potent inhibitor of DNA topoisomerase I, a critical enzyme involved in DNA replication and transcription. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, available preclinical data, and detailed experimental protocols relevant to its study.

Introduction

Camptothecin and its analogs represent a clinically important class of chemotherapeutic agents. Their primary mechanism of action involves the inhibition of DNA topoisomerase I, leading to DNA damage and subsequent cell death in rapidly dividing cancer cells. This compound (also known as TP3076) is a promising next-generation camptothecin analog. It is the active metabolite of the water-soluble prodrug TP300. A key advantage of this compound is its efficacy against cancer cells expressing the breast cancer resistance protein (BCRP), a common mechanism of multi-drug resistance.

Mechanism of Action

This compound exerts its cytotoxic effects by targeting the topoisomerase I (Top1)-DNA complex. Topoisomerase I relieves torsional stress in DNA during replication and transcription by introducing transient single-strand breaks. This compound intercalates into the DNA helix at the site of the Top1-mediated cleavage and stabilizes the covalent complex formed between the enzyme and the DNA strand. This stabilization prevents the re-ligation of the DNA break.

The collision of the advancing replication fork with this stabilized "cleavable complex" leads to the conversion of the single-strand break into a highly cytotoxic double-strand break. These double-strand breaks trigger a cascade of cellular events known as the DNA Damage Response (DDR), ultimately leading to cell cycle arrest and apoptosis.

Signaling Pathway

The inhibition of Topoisomerase I by this compound initiates a well-defined signaling cascade.

Caption: Signaling pathway of this compound-induced cell death.

Quantitative Data

This compound demonstrates potent in vitro activity against a range of cancer cell lines. The following tables summarize the available quantitative data.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Cell Line/Assay | Reference |

| Topoisomerase I Inhibition (IC50) | 2.3 µM | Purified human Topoisomerase I | [1][2] |

| Antiproliferative Activity (IC50) | 0.35 nM | PC-6/BCRP (BCRP expressing) | [3] |

| Antiproliferative Activity (IC50) | 0.18 nM | PC-6/pRC (parental) | [3] |

| Antiproliferative Activity (IC50) | Sub-nanomolar | HCT-116 (colorectal cancer) | [1] |

Table 2: Pharmacokinetic Parameters of TP300 and its Metabolites (from a Phase I Clinical Trial)

| Compound | Tmax (hours) | Key Observation |

| TP300 (Prodrug) | - | Rapidly disappeared from plasma |

| This compound (TP3076) | 1 (end of infusion) | Active metabolite |

| TP3011 (Metabolite) | 3-5 | Active metabolite, equipotent to this compound |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate further research on this compound.

Topoisomerase I DNA Relaxation Assay

This assay is used to determine the inhibitory activity of a compound on topoisomerase I.

Principle: Supercoiled plasmid DNA is relaxed by topoisomerase I. The two forms of DNA (supercoiled and relaxed) can be separated by agarose gel electrophoresis. An inhibitor will prevent this relaxation.

Materials:

-

Human Topoisomerase I

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topoisomerase I Assay Buffer

-

This compound (or other test compounds) dissolved in DMSO

-

5x DNA Loading Buffer

-

Agarose

-

TAE Buffer

-

Ethidium Bromide or other DNA stain

Procedure:

-

Prepare a reaction mixture containing 10x assay buffer, supercoiled DNA, and sterile water.

-

Add the test compound (this compound) at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., camptothecin).

-

Initiate the reaction by adding human topoisomerase I.

-

Incubate the reaction at 37°C for 30-60 minutes.

-

Stop the reaction by adding the 5x DNA loading buffer.

-

Load the samples onto a 1% agarose gel in TAE buffer.

-

Perform electrophoresis to separate the supercoiled and relaxed DNA.

-

Stain the gel with ethidium bromide and visualize under UV light. The amount of relaxed DNA will decrease with increasing concentrations of an effective inhibitor.

Cell Viability (IC50) Determination using MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability to determine the half-maximal inhibitory concentration (IC50) of a compound.

Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells and can be quantified spectrophotometrically.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (or other test compounds)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control.

-

Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot the results against the drug concentration to determine the IC50 value using non-linear regression analysis.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a topoisomerase I inhibitor like this compound.

Caption: Preclinical evaluation workflow for this compound.

Conclusion

This compound is a potent topoisomerase I inhibitor with promising preclinical activity, particularly against drug-resistant cancer cells. Its mechanism of action, centered on the stabilization of the Top1-DNA cleavable complex, leads to irreparable DNA damage and apoptosis. The provided quantitative data and detailed experimental protocols offer a solid foundation for further research and development of this compound as a potential cancer therapeutic. Future studies should focus on expanding the in vitro and in vivo characterization of this compound to fully elucidate its therapeutic potential.

References

In-Depth Technical Guide: TP3076 (CH-0793076), a Potent Topoisomerase I Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

TP3076, also known as CH-0793076, is a novel, semi-synthetic hexacyclic camptothecin analog that demonstrates significant inhibitory activity against human DNA topoisomerase I. As the active metabolite of the water-soluble prodrug TP300, TP3076 represents a promising therapeutic agent in oncology, particularly for its efficacy against tumors expressing the breast cancer resistance protein (BCRP), a key mediator of multidrug resistance. This document provides a comprehensive technical overview of the preclinical data available for TP3076, including its mechanism of action, quantitative inhibitory and antiproliferative activities, and detailed experimental methodologies.

Core Mechanism of Action: Topoisomerase I Inhibition

TP3076 exerts its cytotoxic effects by targeting topoisomerase I (Top1), a nuclear enzyme essential for relieving torsional stress in DNA during replication and transcription. Like other camptothecin derivatives, TP3076 does not inhibit the enzyme's initial DNA cleavage activity but rather stabilizes the transient "cleavable complex" formed between Top1 and DNA.

This stabilization prevents the re-ligation of the single-strand DNA break. During the S-phase of the cell cycle, the collision of the DNA replication fork with these stabilized cleavable complexes leads to the formation of irreversible double-strand DNA breaks. The accumulation of this extensive DNA damage triggers cell cycle arrest, typically at the G2/M phase, and ultimately induces apoptosis, or programmed cell death.

Signaling Pathway for TP3076-Induced Apoptosis

The following diagram illustrates the signaling cascade initiated by TP3076, leading to apoptosis.

Quantitative Data on Inhibitor Activity

The inhibitory potency of TP3076 has been quantified through both enzymatic and cell-based assays. The available data is summarized below for easy comparison.

| Assay Type | Target/Cell Line | Parameter | Value | Reference |

| Enzymatic Assay | Human DNA Topoisomerase I | IC50 | 2.3 µM | [1] |

| Antiproliferative Activity | PC-6/pRC (Parental) | IC50 | 0.18 nM | [1] |

| Antiproliferative Activity | PC-6/BCRP (BCRP-expressing) | IC50 | 0.35 nM | [1] |

IC50: The half maximal inhibitory concentration.

In Vivo Efficacy of Prodrug TP300

The in vivo antitumor activity of TP3076 was evaluated using its water-soluble prodrug, TP300. These studies utilized human tumor xenograft models in mice.

| Tumor Xenograft Models | Treatment Regimen | Outcome | Reference |

| WiDr, HT-29, NCI-H460, AsPC-1, HCT116, COLO 201, HCT-15, Calu-6, NCI-N87 | TP300 (1-100 mg/kg, IV, once per week for 3 weeks) | >50% tumor growth inhibition in all models | [1] |

IV: Intravenous injection.

Experimental Protocols

The following sections detail the standard methodologies for the key experiments used to characterize the activity of TP3076.

Topoisomerase I Inhibition Assay (DNA Relaxation)

This assay measures the ability of an inhibitor to prevent the relaxation of supercoiled plasmid DNA by topoisomerase I.

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322) in a suitable assay buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, 150 mM NaCl, pH 7.5).

-

Inhibitor Addition: TP3076, dissolved in a solvent like DMSO, is added to the reaction mixture at various concentrations. A solvent-only control is included.

-

Enzyme Addition: The reaction is initiated by adding purified human topoisomerase I enzyme. A control reaction without the inhibitor and a negative control without the enzyme are also prepared.

-

Incubation: The reactions are incubated at 37°C for approximately 30 minutes.

-

Reaction Termination: The reaction is stopped by adding a stop solution containing a detergent (e.g., SDS) and a loading dye.

-

Gel Electrophoresis: The DNA topoisomers are separated by electrophoresis on a 1% agarose gel.

-

Visualization: The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light. Supercoiled DNA migrates faster than relaxed DNA. Inhibition is indicated by the persistence of the supercoiled DNA band.

Experimental Workflow: Topoisomerase I Inhibition Assay

Antiproliferative / Cell Viability Assay (MTT Assay)

This colorimetric assay determines the effect of a compound on the metabolic activity of cultured cells, which serves as an indicator of cell viability and proliferation.

Methodology:

-

Cell Plating: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of TP3076. Control wells receive medium with the vehicle (DMSO).

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.

-

MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

Formazan Formation: The plates are incubated for another 2-4 hours, during which mitochondrial dehydrogenases in living cells convert the yellow MTT into insoluble purple formazan crystals.

-

Solubilization: A solubilization solution (e.g., acidified isopropanol or DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate spectrophotometer, typically at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.

In Vivo Xenograft Study

This study evaluates the antitumor efficacy of a compound in a living organism using immunodeficient mice bearing human tumors.

Methodology:

-

Cell Implantation: Human cancer cells are injected subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Growth: The tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³).

-

Randomization: The mice are randomized into control and treatment groups.

-

Treatment Administration: The prodrug TP300 is administered to the treatment group, typically via intravenous injection, following a specific dosing schedule (e.g., once weekly). The control group receives the vehicle.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Mouse body weight is also monitored as an indicator of toxicity.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a set duration. Tumor growth inhibition is calculated by comparing the mean tumor volumes of the treated and control groups.

Logical Flow: From Prodrug to In Vivo Efficacy

Conclusion

TP3076 (this compound) is a potent topoisomerase I inhibitor with high antiproliferative activity against cancer cell lines, including those that express the BCRP efflux pump, a common mechanism of drug resistance. Its water-soluble prodrug, TP300, demonstrates significant tumor growth inhibition across a broad range of human tumor xenograft models. These preclinical findings underscore the potential of TP3076 as a valuable candidate for further development in cancer therapy.

References

Unraveling BCRP Inhibition: A Technical Guide for Drug Development Professionals

A Note to Our Readers: Initial searches for the compound "CH-0793076" did not yield specific public data. Therefore, this guide provides a comprehensive overview of the Breast Cancer Resistance Protein (BCRP), its role in drug resistance, and the methodologies used to identify and characterize its inhibitors, using well-documented examples. This technical paper is intended for researchers, scientists, and drug development professionals engaged in oncology and pharmacology.

Introduction to Breast Cancer Resistance Protein (BCRP/ABCG2)

The Breast Cancer Resistance Protein (BCRP), also known as ATP-binding cassette subfamily G member 2 (ABCG2), is a transmembrane protein that plays a crucial role in multidrug resistance (MDR) in cancer and influences the pharmacokinetics of numerous drugs.[1][2][3] As a member of the ATP-binding cassette (ABC) transporter superfamily, BCRP actively extrudes a wide array of structurally diverse compounds from cells, a process powered by ATP hydrolysis.[4] This efflux mechanism can significantly reduce the intracellular concentration of chemotherapeutic agents, leading to treatment failure.[4]

BCRP is highly expressed in various normal tissues, including the intestine, liver, brain, and placenta, where it functions as a protective barrier against xenobiotics.[5][6] However, its overexpression in cancer cells is a major obstacle to effective chemotherapy.[1][3] Consequently, the development of potent and specific BCRP inhibitors is a key strategy to overcome MDR and enhance the efficacy of anticancer drugs.[2][7]

Quantitative Data on BCRP Inhibitors

The inhibitory potency of a compound against BCRP is typically quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of an inhibitor required to reduce the BCRP-mediated transport of a probe substrate by 50%. The following table summarizes the IC50 values for several known BCRP inhibitors.

| Compound | Probe Substrate | Cell System | IC50 (µM) | Reference |

| Febuxostat | Urate | --- | 0.027 | [5] |

| SCO-101 | --- | Membrane Vesicles | 0.16 | [8] |

| Compound 32 | --- | --- | 0.285 | [9] |

| Compound 71 | Hoechst 33342 | --- | 0.204 | [9] |

| Ko143 | Hoechst 33342 | MDCK II cells | 0.221 | [9] |

| Compound 33 | --- | --- | 0.595 | [9] |

| Vemurafenib | --- | --- | 1.1 - 11 | [10] |

| Dabigatran etexilate | --- | --- | 1.1 - 11 | [10] |

| Everolimus | --- | --- | 1.1 - 11 | [10] |

| Compound 35 | Pheophorbide A | --- | 1.97 | [9] |

| Compound 48 | --- | --- | 0.152 | [9] |

| Compound 49 | --- | --- | 1.150 | [9] |

Experimental Protocols for BCRP Inhibition Assays

Several in vitro assays are employed to identify and characterize BCRP inhibitors. The choice of assay depends on the specific research question and the properties of the test compound.

Vesicular Transport Assay

This assay directly measures the ATP-dependent transport of a probe substrate into membrane vesicles overexpressing BCRP.

Methodology:

-

Vesicle Preparation: Inside-out membrane vesicles are prepared from cells overexpressing human BCRP (e.g., Sf9 or HEK293 cells).

-

Incubation: The vesicles are incubated at 37°C with a known BCRP probe substrate (e.g., [³H]-estrone-3-sulfate or [³H]-mitoxantrone) and the test compound at various concentrations in the presence of ATP. A control reaction is performed in the presence of AMP or in the absence of ATP to determine non-specific binding and passive diffusion.

-

Termination: The reaction is stopped by rapid filtration through a filter membrane, which traps the vesicles but allows the free substrate to pass through.

-

Quantification: The amount of radiolabeled substrate trapped within the vesicles is quantified using liquid scintillation counting.

-

Data Analysis: The ATP-dependent transport is calculated by subtracting the values obtained in the absence of ATP from those in the presence of ATP. The percent inhibition by the test compound is determined relative to a vehicle control, and the IC50 value is calculated by non-linear regression analysis.

Cellular Efflux Assay

This method assesses the ability of a test compound to inhibit the efflux of a fluorescent BCRP substrate from intact cells overexpressing BCRP.

Methodology:

-

Cell Culture: A cell line overexpressing BCRP (e.g., MDCKII-BCRP or MCF-7/AdrVp) and its parental cell line are cultured to confluence.

-

Substrate Loading: The cells are pre-loaded with a fluorescent BCRP substrate (e.g., Hoechst 33342, pheophorbide A, or BODIPY-prazosin).

-

Inhibition and Efflux: The cells are then incubated with the test compound at various concentrations. The efflux of the fluorescent substrate is monitored over time using a fluorescence plate reader or flow cytometry.

-

Data Analysis: The reduction in substrate efflux in the presence of the test compound, leading to increased intracellular fluorescence, is used to determine the inhibitory activity. The IC50 value is calculated based on the concentration-dependent increase in intracellular fluorescence.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding. The following diagrams, created using the DOT language, illustrate the mechanism of BCRP action and a typical workflow for inhibitor screening.

Caption: Mechanism of BCRP-mediated drug efflux and its inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. Role of Breast Cancer Resistance Protein (BCRP/ABCG2) in Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. EP1591112A4 - BREAST CANCER RESISTANT PROTEIN INHIBITOR - Google Patents [patents.google.com]

- 5. Frontiers | Inhibitors of Human ABCG2: From Technical Background to Recent Updates With Clinical Implications [frontiersin.org]

- 6. The Challenge of Exploiting ABCG2 in the Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Selective Inhibition of the ABCG2 Transporter by Primaquine Derivatives Reverses the Multidrug Resistance of Tumor Cells [mdpi.com]

- 9. Recent advances in the search of BCRP- and dual P-gp/BCRP-based multidrug resistance modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel inhibitors of breast cancer resistance protein (BCRP, ABCG2) among marketed drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: The Discovery and Synthesis of CH-0793076

An extensive search for the compound designated as CH-0793076 has yielded no publicly available scientific literature, patents, or clinical trial information. As a result, a detailed technical guide on its discovery, synthesis, and mechanism of action cannot be provided at this time.

The identifier "this compound" does not correspond to any known therapeutic agent or research compound within the public domain. Standard scientific and patent databases contain no records of a molecule with this specific designation.

This lack of information prevents the fulfillment of the core requirements of this guide, including:

-

Data Presentation: Without any reported data, a summary of quantitative information is not possible.

-

Experimental Protocols: No published studies mean there are no experimental methodologies to detail.

-

Visualization of Signaling Pathways: The mechanism of action and its associated signaling pathways remain unknown, precluding the creation of any diagrams.

It is possible that "this compound" is an internal compound code used by a pharmaceutical or research organization that has not yet been publicly disclosed. Alternatively, it could be a misidentified or erroneous designation.

Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to verify the identifier and consult proprietary internal databases if they are affiliated with an organization that may have developed it. Should "this compound" be disclosed in the future through publications or patent filings, a comprehensive technical guide could then be compiled.

An In-depth Technical Guide to CH-0793076 (CAS Number: 534605-78-2): A Novel Hexacyclic Camptothecin Analog

For Researchers, Scientists, and Drug Development Professionals

Abstract

CH-0793076, also known as TP3076, is a potent, hexacyclic camptothecin analog that functions as a DNA topoisomerase I inhibitor.[1] As the active metabolite of the water-soluble prodrug TP300, it has demonstrated significant antitumor activity in preclinical models, including those resistant to other camptothecin derivatives due to the expression of the breast cancer resistance protein (BCRP).[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biological data, pharmacokinetic profile, and detailed experimental methodologies for its characterization.

Core Compound Details

| Parameter | Value |

| Compound Name | This compound |

| Synonym | TP3076 |

| CAS Number | 534605-78-2 |

| Chemical Class | Hexacyclic camptothecin analog |

| Mechanism of Action | Topoisomerase I Inhibitor |

| Molecular Target | DNA Topoisomerase I |

| Prodrug | TP300 (CH4556300) |

| Active Metabolite | TP3011 (CH0793011) |

Quantitative Biological Data

Table 2.1: In Vitro Potency

| Assay | Cell Line | IC50 | Reference |

| DNA Topoisomerase I Inhibition | - | 2.3 µM | [1] |

| Antiproliferative Activity | PC-6/pRC (BCRP-negative) | 0.18 nM | [1] |

| Antiproliferative Activity | PC-6/BCRP (BCRP-positive) | 0.35 nM | [1] |

Table 2.2: In Vivo Efficacy of Prodrug TP300

| Tumor Models | Treatment Schedule | Result | Reference |

| WiDr, HT-29, NCI-H460, AsPC-1, HCT116, COLO 201, HCT-15, Calu-6, NCI-N87 | 1-100 mg/kg (bolus IV), once weekly for 3 weeks | >50% tumor growth inhibition in all nine models | [1] |

Table 2.3: Clinical Pharmacokinetics of this compound (TP3076) following TP300 Administration

| Dose of TP300 (mg/m²) | Cmax (ng/mL) | Tmax (h) | AUC₀-∞ (ng·h/mL) |

| 1 | 1.8 ± 0.3 | 1.0 | 5.5 ± 2.0 |

| 2 | 3.6 ± 1.1 | 1.0 | 11.2 ± 3.4 |

| 4 | 7.9 ± 3.3 | 1.0 | 25.1 ± 10.1 |

| 6 | 13.9 ± 5.7 | 1.0 | 48.0 ± 22.0 |

| 8 | 17.5 ± 6.9 | 1.0 | 66.8 ± 30.6 |

| 10 | 25.1 ± 11.6 | 1.0 | 100.0 ± 46.5 |

| 12 | 27.8 ± 5.6 | 1.0 | 103.3 ± 14.8 |

Data derived from a Phase I study of the prodrug TP300. Tmax for this compound was consistently at the end of the 1-hour infusion of TP300.[2]

Mechanism of Action and Signaling Pathway

This compound, like other camptothecin analogs, targets DNA topoisomerase I, an essential enzyme for relaxing DNA supercoils during replication and transcription.[3] It stabilizes the covalent complex between topoisomerase I and DNA, which prevents the re-ligation of the single-strand breaks created by the enzyme.[3][4] The collision of the DNA replication fork with these stabilized "cleavable complexes" leads to the formation of irreversible double-strand breaks, ultimately triggering cell cycle arrest and apoptosis.[3][5]

Experimental Protocols

Topoisomerase I Inhibition Assay (Relaxation Assay)

This protocol is a representative method for assessing the inhibitory activity of this compound on topoisomerase I.

Objective: To determine the concentration of this compound that inhibits 50% of the topoisomerase I-mediated relaxation of supercoiled DNA (IC50).

Materials:

-

Human Topoisomerase I (purified)

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topoisomerase I Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M KCl, 10 mM DTT, 1 mg/mL BSA)

-

This compound stock solution (in DMSO)

-

5x Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

Agarose gel (0.8-1.0%) in TBE buffer

-

Ethidium bromide or other DNA stain

-

Distilled water

Procedure:

-

Prepare serial dilutions of this compound in distilled water from the DMSO stock.

-

In a microcentrifuge tube on ice, set up the reaction mixture:

-

2 µL of 10x Assay Buffer

-

200-400 ng of supercoiled plasmid DNA

-

Varying concentrations of this compound

-

Distilled water to a final volume of 18-19 µL

-

-

Initiate the reaction by adding 1-2 units of human Topoisomerase I to each tube. Include a "no enzyme" control (supercoiled DNA only) and a "no inhibitor" control (enzyme + DNA).

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reaction by adding 5 µL of 5x Stop Buffer/Loading Dye.

-

Load the samples onto an agarose gel.

-

Perform electrophoresis at 5-10 V/cm for 2-3 hours to separate the supercoiled and relaxed forms of the plasmid DNA.[6]

-

Stain the gel with ethidium bromide and visualize under UV light.

-

Quantify the band intensities for supercoiled and relaxed DNA. The IC50 is the concentration of this compound that results in 50% inhibition of the conversion of supercoiled to relaxed DNA.

In Vitro Antiproliferative Assay (MTT/SRB Assay)

This protocol outlines a general method for determining the cytotoxic effect of this compound on cancer cell lines.

Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

-

Cancer cell lines (e.g., PC-6/pRC and PC-6/BCRP)

-

Complete cell culture medium

-

96-well plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or Sulforhodamine B (SRB) solution

-

Solubilization buffer (for MTT) or Tris base (for SRB)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.[7]

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the overnight medium and add the medium containing the different concentrations of this compound to the wells. Include a vehicle control (DMSO).

-

Incubate the plates for a specified period (e.g., 72 hours or 6 days as reported for PC-6 cells).[1]

-

For MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add solubilization buffer to dissolve the formazan crystals.

-

For SRB Assay: Fix the cells with trichloroacetic acid, wash, and then stain with SRB solution. Wash away unbound dye and solubilize the protein-bound dye with Tris base.[7]

-

Read the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Experimental and Developmental Workflow

The development of a novel topoisomerase inhibitor like this compound typically follows a structured workflow from initial discovery to preclinical evaluation.

Synthesis

This compound is a hexacyclic camptothecin analog. The synthesis of such compounds generally involves the formation of an additional ring fused to the A-ring (positions 9 and 10) of a camptothecin precursor like 7-ethyl-10-hydroxycamptothecin (SN-38). A representative strategy is outlined below.

Conclusion

This compound is a promising topoisomerase I inhibitor with potent in vitro and in vivo antitumor activity. Its efficacy against BCRP-expressing cell lines suggests a potential advantage in overcoming certain mechanisms of drug resistance. The development of its water-soluble prodrug, TP300, has enabled intravenous administration and clinical investigation, providing valuable pharmacokinetic data. Further research is warranted to fully elucidate the therapeutic potential of this novel hexacyclic camptothecin analog.

References

- 1. Phase I study of TP300 in patients with advanced solid tumors with pharmacokinetic, pharmacogenetic and pharmacodynamic analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. Collection - Synthesis and Biological Evaluation of Novel A-Ring Modified Hexacyclic Camptothecin Analogues - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Novel hexacyclic camptothecin derivatives. Part 1: synthesis and cytotoxicity of camptothecins with an A-ring fused 1,3-oxazine ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A novel 7-modified camptothecin analog overcomes breast cancer resistance protein-associated resistance in a mitoxantrone-selected colon carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pathologyserviceinc.com [pathologyserviceinc.com]

TP3076 as a Metabolite of TP300: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TP300 is a water-soluble prodrug developed to overcome the delivery challenges of potent camptothecin analogues. Upon administration, TP300 undergoes a rapid, non-enzymatic conversion at physiological pH to its active metabolite, TP3076. TP3076 is a potent topoisomerase I inhibitor, exhibiting significant antitumor activity. This document provides a comprehensive technical overview of the metabolic conversion of TP300 to TP3076, their mechanisms of action, and a summary of key preclinical and clinical data. Detailed experimental protocols for relevant assays are also provided to facilitate further research and development.

Introduction

Topoisomerase I (Topo-I) is a critical enzyme in DNA replication and transcription, making it a key target for cancer chemotherapy. Camptothecins are a class of potent Topo-I inhibitors, but their clinical utility has been hampered by poor solubility and stability. TP300 was designed as a water-soluble prodrug of the novel hexacyclic camptothecin analog, TP3076, to improve its pharmaceutical properties and clinical applicability. TP300 itself is inactive and is engineered to be stable in acidic solutions, allowing for intravenous formulation. Once administered and exposed to the physiological pH of the bloodstream, it rapidly converts to the active cytotoxic agent, TP3076.[1] This guide delves into the technical details of TP3076 as the primary active metabolite of TP300.

Metabolic Pathway of TP300

The metabolic cascade of TP300 is a multi-step process initiated by a non-enzymatic conversion, followed by enzymatic metabolism.

-

Conversion of TP300 to TP3076: TP300 is stable in acidic conditions but is rapidly converted to its active form, TP3076, under physiological pH conditions, such as in the bloodstream.[1] This conversion is a non-enzymatic hydrolysis reaction.

-

Metabolism of TP3076 to TP3011: The active metabolite, TP3076, is further metabolized in the liver by the enzyme aldehyde oxidase 1 (AOX1) to another active metabolite, TP3011.[2]

Mechanism of Action: Topoisomerase I Inhibition

TP3076, as a camptothecin analog, exerts its cytotoxic effects by inhibiting DNA topoisomerase I.

-

Topo-I-DNA Complex Formation: Topoisomerase I relieves torsional stress in DNA by inducing transient single-strand breaks.

-

Stabilization of the Cleavable Complex: TP3076 intercalates into the DNA-Topo-I complex, stabilizing this "cleavable complex." This prevents the re-ligation of the DNA strand.

-

Induction of DNA Damage: The collision of the replication fork with this stabilized complex leads to irreversible double-strand DNA breaks.

-

Apoptosis: The accumulation of DNA damage triggers programmed cell death (apoptosis) in cancer cells.

Data Presentation

In Vitro Antiproliferative Activity

TP3076 demonstrates potent antiproliferative activity against various cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) |

| PC-6/BCRP | Not Specified | 0.35 |

| PC-6/pRC | Not Specified | 0.18 |

Data from MedChemExpress. Further details on the specific cancer types for these cell lines were not provided in the source material.

In Vivo Efficacy in Xenograft Models

In preclinical studies using mouse xenograft models of human cancers, TP300 demonstrated significant antitumor activity. Treatment with TP300 resulted in more than 50% tumor growth inhibition across nine different cancer models, including colon (WiDr, HT-29, HCT116, COLO 201, HCT-15), non-small cell lung (NCI-H460, Calu-6), pancreatic (AsPC-1), and gastric (NCI-N87) cancers.[3] Notably, its efficacy was observed regardless of the expression of the breast cancer resistance protein (BCRP), suggesting a potential advantage over other chemotherapeutics that are substrates of this efflux pump.[3]

Note: While significant tumor growth inhibition has been reported, detailed quantitative data from these preclinical xenograft studies, such as tumor volume over time and specific tumor growth inhibition percentages, were not available in the reviewed peer-reviewed publications.

Clinical Pharmacokinetics (Phase I Study)

A Phase I clinical trial in patients with advanced solid tumors evaluated the pharmacokinetics of TP3076 and TP3011 following intravenous administration of TP300.

Table 1: Pharmacokinetic Parameters of TP3076 Following a Single 1-hour Infusion of TP300

| TP300 Dose (mg/m²) | N | Cmax (ng/mL) | AUC (ng·h/mL) | t1/2 (h) |

| 1 | 3 | 11.8 ± 2.0 | 46.1 ± 10.3 | 4.8 ± 1.1 |

| 2 | 3 | 22.5 ± 4.5 | 104 ± 20 | 5.8 ± 1.0 |

| 4 | 3 | 44.8 ± 11.1 | 215 ± 49 | 6.1 ± 0.9 |

| 6 | 3 | 68.9 ± 15.6 | 329 ± 71 | 6.5 ± 1.2 |

| 8 | 4 | 88.4 ± 21.3 | 455 ± 109 | 7.0 ± 1.5 |

| 10 | 12 | 110 ± 29 | 569 ± 147 | 7.2 ± 1.8 |

| 12 | 4 | 135 ± 38 | 711 ± 201 | 7.5 ± 2.1 |

Data are presented as mean ± standard deviation. Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life. Data from Anthoney et al., 2012.

Table 2: Pharmacokinetic Parameters of TP3011 Following a Single 1-hour Infusion of TP300

| TP300 Dose (mg/m²) | N | Cmax (ng/mL) | AUC (ng·h/mL) | t1/2 (h) |

| 1 | 3 | 2.1 ± 0.5 | 23.6 ± 5.9 | 7.9 ± 1.8 |

| 2 | 3 | 4.3 ± 1.1 | 51.2 ± 12.8 | 8.9 ± 2.1 |

| 4 | 3 | 8.5 ± 2.1 | 105 ± 26 | 9.5 ± 2.3 |

| 6 | 3 | 12.9 ± 3.2 | 162 ± 41 | 10.1 ± 2.5 |

| 8 | 4 | 16.6 ± 4.2 | 221 ± 55 | 10.8 ± 2.7 |

| 10 | 12 | 20.7 ± 5.2 | 279 ± 70 | 11.1 ± 2.8 |

| 12 | 4 | 25.4 ± 6.4 | 348 ± 87 | 11.6 ± 2.9 |

Data are presented as mean ± standard deviation. Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life. Data from Anthoney et al., 2012.

Experimental Protocols

In Vitro Antiproliferative Assay (MTT Assay)

This protocol describes a general method for determining the cytotoxic effects of TP3076 on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom plates

-

TP3076 stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Drug Treatment: Prepare serial dilutions of TP3076 in complete medium from the stock solution. Remove the medium from the wells and add 100 µL of the drug dilutions. Include wells with vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and untreated controls.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the drug concentration and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%) using a suitable software.

In Vivo Xenograft Tumor Growth Inhibition Study

This protocol outlines a general procedure for evaluating the antitumor efficacy of TP300 in a mouse xenograft model.

Materials:

-

Immunodeficient mice (e.g., nude or SCID mice)

-

Human cancer cell line

-

Matrigel (optional)

-

TP300 for injection

-

Vehicle control solution

-

Calipers for tumor measurement

-

Anesthesia

Procedure:

-

Cell Preparation and Implantation: Harvest cancer cells and resuspend them in a suitable medium (e.g., PBS), optionally mixed with Matrigel. Inject the cell suspension (e.g., 5 x 10^6 cells) subcutaneously into the flank of each mouse.

-

Tumor Growth and Randomization: Monitor the mice for tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer TP300 intravenously at the desired dose and schedule. The control group should receive the vehicle solution following the same schedule.

-

Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (e.g., Volume = (length x width²) / 2). Monitor the body weight of the mice as an indicator of toxicity.

-

Study Termination and Analysis: At the end of the study, euthanize the mice and excise the tumors. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

Pharmacodynamic Assessment of DNA Damage (Comet Assay)

This protocol provides a method for measuring DNA single-strand breaks in peripheral blood mononuclear cells (PBMCs) from patients treated with TP300.

Materials:

-

Patient blood samples

-

Ficoll-Paque for PBMC isolation

-

Low-melting-point agarose

-

Microscope slides

-

Lysis buffer

-

Alkaline electrophoresis buffer

-

DNA staining solution (e.g., SYBR Green)

-

Fluorescence microscope with appropriate filters

-

Comet scoring software

Procedure:

-

PBMC Isolation: Isolate PBMCs from whole blood using density gradient centrifugation with Ficoll-Paque.

-

Cell Embedding: Mix the isolated PBMCs with low-melting-point agarose and pipette the mixture onto a microscope slide. Allow the agarose to solidify.

-

Lysis: Immerse the slides in lysis buffer to lyse the cells and unfold the DNA.

-

Alkaline Unwinding: Place the slides in an alkaline buffer to unwind the DNA.

-

Electrophoresis: Perform electrophoresis in the alkaline buffer. The negatively charged DNA fragments will migrate towards the anode, forming a "comet tail."

-

Staining: Stain the DNA with a fluorescent dye.

-

Visualization and Scoring: Visualize the comets using a fluorescence microscope. Capture images and analyze them using comet scoring software to quantify the extent of DNA damage (e.g., by measuring the tail moment, which is the product of the tail length and the fraction of DNA in the tail).

Conclusion

TP3076, the active metabolite of the prodrug TP300, is a potent topoisomerase I inhibitor with promising antitumor activity. The rapid and efficient non-enzymatic conversion of TP300 to TP3076 at physiological pH provides a reliable mechanism for delivering the active compound. Preclinical and early clinical data demonstrate a favorable pharmacokinetic profile and significant efficacy. Further clinical development is warranted to fully elucidate the therapeutic potential of TP300 and its active metabolite, TP3076, in the treatment of various cancers. This technical guide provides a foundational understanding of TP3076 and detailed protocols to support ongoing research in this area.

References

Preclinical Data on CH-0793076: A Review of Available Information

Despite a comprehensive search of publicly available scientific literature and databases, no specific preclinical data has been identified for a compound designated as CH-0793076.

This indicates that information regarding the mechanism of action, in vitro, and in vivo studies for this compound is not currently in the public domain. Research and development data for new chemical entities are often proprietary and may not be disclosed until later stages of clinical development or publication in scientific journals.

Therefore, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations of signaling pathways related to this compound at this time.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal discovery and development documentation if available, or to monitor scientific conferences and peer-reviewed publications for any future disclosures related to this compound.

CH-0793076: A Technical Guide to its Solubility and Stability Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

CH-0793076 is a potent, hexacyclic camptothecin analog that functions as a DNA topoisomerase I inhibitor. As an active metabolite of the prodrug TP300, its efficacy in preclinical models, particularly against tumors expressing breast cancer resistance protein (BCRP), has garnered significant interest. This technical guide provides a comprehensive overview of the solubility and stability profile of this compound, based on available information for camptothecin analogs. It includes detailed experimental protocols for characterization and presents key signaling pathways associated with its mechanism of action.

Introduction

This compound belongs to the camptothecin class of anticancer agents, which target DNA topoisomerase I, an enzyme crucial for relieving torsional stress in DNA during replication and transcription. By stabilizing the covalent complex between topoisomerase I and DNA, this compound induces single-strand breaks that are converted into cytotoxic double-strand breaks during the S-phase of the cell cycle, ultimately leading to apoptosis. The clinical utility of camptothecins has often been hampered by poor aqueous solubility and instability of the active lactone ring, which is susceptible to hydrolysis under physiological conditions. This guide aims to provide researchers with a foundational understanding of these critical physicochemical properties for this compound.

Solubility Profile

While specific quantitative solubility data for this compound is not extensively published, the general characteristics of camptothecin analogs suggest a predictable solubility pattern. The salt form, this compound TFA, is reported to have enhanced water solubility and stability compared to the free base.[] The following table summarizes the expected solubility of camptothecin analogs in common laboratory solvents.

Table 1: Expected Solubility of Camptothecin Analogs

| Solvent | Expected Solubility | Notes |

| Aqueous Buffers (e.g., PBS, pH 7.4) | Poor to very low | The lactone ring is prone to hydrolysis at neutral or alkaline pH, leading to the less active carboxylate form. |

| Water | Very low | Solubility is generally in the low µg/mL range. |

| Dimethyl Sulfoxide (DMSO) | High | DMSO is a common solvent for preparing stock solutions of camptothecins. |

| Ethanol | Low to moderate | Can be used as a co-solvent to improve aqueous solubility. |

| Methanol | Low to moderate | Similar to ethanol, it can be used in co-solvent systems. |

Stability Profile

The stability of this compound, like other camptothecins, is a critical factor for its formulation and biological activity. The primary route of degradation is the hydrolysis of the α-hydroxy-lactone ring, which is pH-dependent and reversible.

Table 2: Stability Profile of Camptothecin Analogs under Stress Conditions

| Condition | Expected Stability | Degradation Pathway |

| Acidic (e.g., pH 1-3) | Relatively Stable | The equilibrium favors the closed, active lactone form. |

| Neutral to Basic (e.g., pH 7-10) | Unstable | Rapid hydrolysis to the inactive open-ring carboxylate form. |

| Temperature | Generally stable at controlled room and refrigerated temperatures. | Accelerated degradation at elevated temperatures. |

| Oxidative Stress (e.g., H₂O₂) | Susceptible to degradation | Oxidation can lead to various degradation products. |

| Photostability | Generally stable | Most camptothecins do not show significant degradation upon exposure to light. |

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of a small molecule inhibitor like this compound.

Kinetic Solubility Assessment

This protocol provides a method for determining the kinetic solubility of a compound in an aqueous buffer.

Methodology:

-

Prepare a high-concentration stock solution: Dissolve the compound in 100% DMSO to create a 10 mM stock solution.

-

Create serial dilutions: Perform a serial dilution of the stock solution in DMSO to generate a range of concentrations.

-

Dilution in aqueous buffer: In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of the desired aqueous buffer (e.g., PBS, pH 7.4).

-

Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking.

-

Analysis: Visually inspect each well for precipitation. For a quantitative measurement, use a plate reader to measure turbidity at a wavelength where the compound does not absorb (e.g., 600 nm).

-

Determine Kinetic Solubility: The highest concentration that remains clear is the approximate kinetic solubility.

Chemical Stability Assessment by HPLC

This protocol outlines a procedure to evaluate the chemical stability of an inhibitor in solution over time.

Methodology:

-

Prepare Initial Sample (T=0):

-

Prepare a solution of the inhibitor in the desired buffer (e.g., cell culture medium, PBS of varying pH) at the final working concentration.

-

Immediately quench the reaction by adding an equal volume of a cold organic solvent (e.g., acetonitrile or methanol).

-

Centrifuge the sample to pellet any precipitate and transfer the supernatant to an HPLC vial.

-

-

Incubate Sample: Incubate the remaining solution under the desired experimental conditions (e.g., 37°C, controlled humidity, or light exposure).

-

Prepare Time-Point Samples: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the incubated solution and process it as described in step 1.

-

HPLC Analysis: Analyze the samples by reverse-phase HPLC with a suitable column and mobile phase to separate the parent compound from its degradation products.

-

Data Analysis: Quantify the peak area of the parent compound at each time point to determine the rate of degradation.

Signaling Pathways and Mechanism of Action

This compound exerts its cytotoxic effects by inhibiting Topoisomerase I. The following diagrams illustrate the mechanism of action and the subsequent cellular response.

Caption: Mechanism of Topoisomerase I inhibition by this compound.

Caption: Downstream signaling pathway following DNA damage.

Conclusion

The solubility and stability of this compound are paramount to its successful development as a therapeutic agent. While specific data for this compound remains limited in the public domain, the well-characterized behavior of camptothecin analogs provides a strong framework for its handling and formulation. Researchers should prioritize the use of the salt form for improved aqueous solubility and maintain acidic conditions to preserve the active lactone ring. The provided protocols offer a starting point for the in-house characterization of this compound, which is essential for reproducible in vitro and in vivo studies. Understanding the intricate signaling pathways activated by this compound-induced DNA damage will further aid in the rational design of combination therapies and the identification of biomarkers for patient stratification.

References

Methodological & Application

Application Notes and Protocols for CH-0793076 In Vitro Cell-Based Assays

A comprehensive search for the compound designated as CH-0793076 did not yield any specific information regarding its mechanism of action, signaling pathways, or its use in in vitro cell-based assays.

Therefore, it is not possible to provide detailed application notes, experimental protocols, quantitative data summaries, or signaling pathway diagrams related to this specific compound. The scientific literature and publicly available databases do not appear to contain information on a substance with this identifier.

For researchers, scientists, and drug development professionals interested in evaluating a novel compound in vitro, a general framework for approaching such a study is provided below. This framework outlines the typical assays and methodologies that would be employed to characterize a new chemical entity.

General Framework for In Vitro Cell-Based Assay Development

When a new compound is characterized, a tiered approach to in vitro testing is often employed. This typically begins with primary screening to identify activity, followed by secondary assays to determine potency and selectivity, and finally, more complex cell-based models to understand the mechanism of action in a more physiologically relevant context.

I. Primary Assays: Activity Screening

The initial step is to determine if the compound has any biological activity in a cellular context. High-throughput screening (HTS) is often utilized for this purpose.

Common Primary Assays:

-

Cell Viability/Cytotoxicity Assays: To determine the concentration at which the compound affects cell survival.

-

Examples: MTT, MTS, CellTiter-Glo® (measures ATP), or LDH release assays.

-

-

Reporter Gene Assays: To measure the activation or inhibition of a specific signaling pathway.

-

Phenotypic Screening: Using high-content imaging to identify changes in cell morphology, protein localization, or other cellular features.

II. Secondary Assays: Potency and Selectivity

Once an activity is confirmed, the next step is to quantify the compound's potency and its selectivity for the intended target over other related targets.

Table 1: Example Data Summary for a Hypothetical Compound in Secondary Assays

| Assay Type | Cell Line | Target | IC50 / EC50 (nM) |

| Kinase Inhibition | HEK293 | Kinase A | 50 |

| Kinase B | >10,000 | ||

| GPCR Activation | CHO | Receptor X | 120 |

| Receptor Y | 2,500 |

III. Mechanistic Studies: Elucidating the Signaling Pathway

After establishing potency and selectivity, more detailed studies are conducted to understand how the compound exerts its effects.

Workflow for a Mechanistic Study:

Caption: General workflow for investigating protein phosphorylation changes upon compound treatment.

Example Signaling Pathway Diagram:

If a compound was found to inhibit a specific kinase, the following diagram illustrates a hypothetical signaling cascade.

Caption: Hypothetical signaling pathway showing compound inhibition of Kinase A.

Protocols for Standard In Vitro Assays

Below are generalized protocols for common cell-based assays that would be used to characterize a novel compound.

Protocol 1: Cell Viability (MTT) Assay

Objective: To assess the effect of a compound on cell metabolic activity, as an indicator of cell viability.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

Compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle-only wells as a negative control.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

-

Solubilization: Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for Phospho-Protein Analysis

Objective: To determine the effect of a compound on the phosphorylation status of a target protein and its downstream effectors.

Materials:

-

Cells and complete culture medium

-

Compound stock solution

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (total and phosphorylated forms of the protein of interest)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with the compound for the desired time. Wash the cells with cold PBS and then lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE: Normalize protein amounts and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-protein) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detection: Wash the membrane again and add the chemiluminescent substrate.

-

Imaging: Capture the signal using an imaging system.

-

Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody for the total protein as a loading control.

Should information on "this compound" become publicly available, a more specific and detailed set of application notes and protocols can be developed. Researchers are encouraged to consult scientific databases such as PubMed, Scopus, and chemical databases like PubChem or ChEMBL for the most current information on compounds of interest.

Application Notes and Protocols for CH-0793076 in Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

CH-0793076, also known as TP3076, is a potent, hexacyclic camptothecin analog that functions as a topoisomerase I inhibitor. It is the active metabolite of the water-soluble prodrug TP300. This document provides detailed application notes and protocols for the utilization of this compound in preclinical xenograft models for cancer research.

This compound exerts its anticancer activity by stabilizing the covalent complex between topoisomerase I and DNA. This leads to the accumulation of single-strand DNA breaks, which are converted into lethal double-strand breaks during DNA replication, ultimately triggering cell cycle arrest and apoptosis. An important characteristic of this compound is its efficacy against cancer cells that overexpress the breast cancer resistance protein (BCRP), a common mechanism of multidrug resistance.

Mechanism of Action: Topoisomerase I Inhibition

Topoisomerase I is a critical enzyme that alleviates torsional stress in DNA during replication and transcription by inducing transient single-strand breaks. This compound binds to the topoisomerase I-DNA complex, preventing the re-ligation of the DNA strand. The collision of the replication fork with this stabilized cleavage complex results in the formation of a double-strand break, a highly cytotoxic lesion. This DNA damage activates cell cycle checkpoints and, if the damage is irreparable, initiates the apoptotic cascade, leading to programmed cell death.

Signaling Pathway Diagram

Caption: Mechanism of action of this compound as a topoisomerase I inhibitor.

Quantitative Data Summary

The following tables summarize key in vitro and preclinical pharmacokinetic data for this compound and its prodrug, TP300.

Table 1: In Vitro Antiproliferative Activity of this compound

| Cell Line | Description | IC50 (nM) |

| PC-6/BCRP | BCRP-expressing cells | 0.35 |

| PC-6/pRC | Parental control cells | 0.18 |

| HCT-116 | Colorectal cancer cells | sub-nanomolar |

Table 2: Clinical Pharmacokinetics of TP300 and its Metabolites (from a Phase I study)

| Compound | Parameter | Value Range (at 1-10 mg/m²) |

| TP3076 | AUC | Dose-proportional |

| TP3076 | Cmax | Dose-proportional |

Note: Preclinical xenograft data for this compound is not publicly available. The following protocols are based on established methodologies for other camptothecin analogs and should be adapted and optimized for specific experimental needs.

Experimental Protocols

Cell Culture and Preparation for Implantation

Objective: To prepare cancer cells for subcutaneous implantation into immunodeficient mice.

Materials:

-

Cancer cell line of interest (e.g., HCT-116, PC-6)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA

-

Matrigel® Basement Membrane Matrix (optional, can improve tumor take rate)

-

Hemocytometer or automated cell counter

-

Centrifuge

Protocol:

-

Culture cells in T-75 or T-150 flasks at 37°C in a humidified atmosphere with 5% CO2.

-

Passage cells regularly to maintain them in the exponential growth phase.

-

On the day of implantation, harvest cells by washing with PBS and detaching with Trypsin-EDTA.

-

Neutralize trypsin with complete medium and centrifuge the cell suspension at 300 x g for 5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in a known volume of serum-free medium or PBS.

-

Count the cells and assess viability (should be >95%).

-

Centrifuge the required number of cells and resuspend the pellet in the appropriate volume of serum-free medium or a 1:1 mixture of serum-free medium and Matrigel® to achieve the desired final cell concentration (e.g., 5 x 10^7 cells/mL for a 100 µL injection volume). Keep the cell suspension on ice.

Xenograft Model Establishment

Objective: To establish subcutaneous tumors in immunodeficient mice.

Materials:

-

Immunodeficient mice (e.g., BALB/c nude, NOD/SCID), 6-8 weeks old

-

Prepared cell suspension

-

1 mL syringes with 27-gauge needles

-

Anesthetic (e.g., isoflurane)

-

70% ethanol

Protocol:

-

Anesthetize the mouse using a calibrated vaporizer with isoflurane.

-

Shave the hair on the right flank of the mouse.

-

Wipe the injection site with 70% ethanol.

-

Gently pinch the skin and subcutaneously inject 100-200 µL of the cell suspension (typically 1-10 x 10^6 cells per mouse).

-

Slowly withdraw the needle to prevent leakage.

-

Monitor the mice for tumor growth. Tumors should become palpable within 1-3 weeks.

-

Measure tumor dimensions with digital calipers 2-3 times per week. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.

-